4-METHYL-N-[3-(PHENYLAMINO)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE
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Overview
Description
4-METHYL-N-[3-(PHENYLAMINO)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[3-(PHENYLAMINO)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE typically involves the reaction of o-phenylenediamine with 2-bromoacetophenone to form the quinoxaline core . This reaction is often carried out in ethanol under catalyst-free conditions. The resulting quinoxaline derivative is then subjected to chlorosulfonation using chlorosulfonic acid to introduce the sulfonamide group . The final step involves the reaction of the sulfonyl chloride intermediate with aniline to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[3-(PHENYLAMINO)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted quinoxalines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-METHYL-N-[3-(PHENYLAMINO)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with various molecular targets and pathways. The compound inhibits the activity of enzymes such as dihydropteroate synthetase, which is crucial for the production of folate in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in bacteriostatic effects . Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar pharmacological properties.
Quinazoline: Another nitrogen-containing heterocyclic compound known for its anticancer and antibacterial activities.
Sulfonamides: A class of compounds with antibacterial properties, similar to the sulfonamide group in the target compound.
Uniqueness
4-METHYL-N-[3-(PHENYLAMINO)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE is unique due to its combined quinoxaline and sulfonamide moieties, which confer a broad spectrum of biological activities. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5g/mol |
IUPAC Name |
N-(3-anilinoquinoxalin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H18N4O2S/c1-15-11-13-17(14-12-15)28(26,27)25-21-20(22-16-7-3-2-4-8-16)23-18-9-5-6-10-19(18)24-21/h2-14H,1H3,(H,22,23)(H,24,25) |
InChI Key |
YOYOPDYBSGIAEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 |
Origin of Product |
United States |
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